3-Bromo-5-methyl-2-(methylthio)pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-5-methyl-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPQVOGPRPPDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)SC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 5-methyl-2-(methylthio)pyridine
The most common and direct approach to synthesize 3-Bromo-5-methyl-2-(methylthio)pyridine involves bromination of the corresponding 5-methyl-2-(methylthio)pyridine precursor. This is typically achieved using brominating agents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions:
- Solvents: Dichloromethane (DCM), acetic acid, or chloroform are commonly used as reaction media.
- Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures (0–40°C) to ensure selective monobromination at the 3-position.
- Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor reaction progress and prevent over-bromination.
This method benefits from operational simplicity and good regioselectivity, yielding the desired bromopyridine in high purity after standard workup and purification steps such as recrystallization or column chromatography.
Nucleophilic Substitution on Halogenated Pyridine Precursors
An alternative synthetic strategy involves starting from 3,5-dibromopyridine, followed by selective substitution of one bromine with a methylthio group:
- Step 1: React 3,5-dibromopyridine with sodium thiomethoxide in an aprotic polar solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere (nitrogen or argon).
- Conditions: The reaction is typically carried out at low temperature (0°C) and then stirred at room temperature for extended periods (e.g., 14 hours).
- Workup: Quenching with saturated ammonium chloride solution, extraction with ethyl acetate, washing, drying, and concentration gives 3-bromo-5-(methylthio)pyridine with high yield (~93%).
This method offers excellent regioselectivity by selectively substituting the bromine at the 5-position while retaining the bromine at the 3-position intact.
| Method | Starting Material | Reagents/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Bromination | 5-methyl-2-(methylthio)pyridine | Br₂ or NBS, controlled stoichiometry | DCM, Acetic acid | 0–40°C | 1–4 hours | 70–90 | Requires careful temperature and stoichiometry control to avoid polybromination |
| Nucleophilic substitution | 3,5-dibromopyridine | Sodium thiomethoxide, inert atmosphere | Dry DMF | 0°C to RT | 14 hours | ~93 | High regioselectivity, inert atmosphere critical to prevent oxidation |
- Stoichiometry Control: Using slight excess of brominating agents (1.2–1.5 equivalents) prevents overbromination.
- Temperature Regulation: Maintaining low temperatures during nucleophilic substitution improves selectivity and reduces side reactions.
- Inert Atmosphere: Essential during substitution steps to prevent oxidation of thiolate intermediates.
- Microwave-Assisted Synthesis: Reports indicate microwave irradiation at ~140°C for short durations (~2 minutes) under argon can enhance reaction rates and regioselectivity.
- Industrial Scale-Up: Continuous flow reactors and automated systems can be employed for bromination steps to improve safety and reproducibility. Purification often involves recrystallization or chromatography to achieve high purity.
Key spectroscopic techniques confirm the structure and purity of this compound:
| Technique | Key Observations |
|---|---|
| ¹H NMR (CDCl₃) | Aromatic protons δ 6.5–8.5 ppm; methyl groups δ 2.0–2.5 ppm; methylthio δ 2.1–2.3 ppm |
| ¹³C NMR | Signals corresponding to pyridine carbons and substituents |
| IR Spectroscopy | C-Br stretch ~500–600 cm⁻¹; aromatic C=C vibrations ~1600 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak at m/z ~231 (C₇H₈BrNS); fragmentation patterns consistent with structure |
| HPLC | Retention time ~3.0 min with purity >99% reported |
Advanced techniques such as 2D NMR (COSY, HSQC) and single-crystal X-ray diffraction may be employed for unambiguous structural confirmation.
- The bromination of 5-methyl-2-(methylthio)pyridine is a straightforward and efficient route to this compound, with careful control of reaction parameters ensuring high regioselectivity and yield.
- The nucleophilic substitution of 3,5-dibromopyridine with sodium thiomethoxide in DMF under inert atmosphere is an alternative method providing excellent yields (~93%) and regioselectivity.
- Microwave-assisted methods and continuous flow reactors represent promising avenues for improving reaction efficiency and scalability.
- The compound’s bromine substituent facilitates further functionalization, making it a valuable intermediate in medicinal and materials chemistry.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-2-(methylthio)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Coupling: Palladium catalysts with boronic acids in the presence of a base such as potassium carbonate.
Major Products Formed
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-5-methyl-2-(methylthio)pyridine serves as a valuable building block in drug discovery. Its structural characteristics allow for modifications that can lead to novel therapeutic agents targeting specific biological pathways.
Case Study:
Research has shown that derivatives of this compound can modulate enzyme activities, influencing cellular processes such as signaling pathways. For instance, studies indicate its potential as an inhibitor for certain enzymes involved in metabolic pathways.
Organic Synthesis
The compound is widely used as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its ability to undergo various transformations makes it a versatile component in synthetic routes.
Key Reactions:
- Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, facilitating the formation of biaryls and other complex structures .
- Functionalization: The bromine atom allows for further functionalization, enabling researchers to create derivatives with tailored properties for specific applications .
Materials Science
In materials science, this compound is utilized to develop materials with specific electronic or optical properties. Its reactivity contributes to the synthesis of polymers and dyes.
Applications:
- Development of conductive polymers.
- Synthesis of dyes with enhanced stability and color properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-2-(methylthio)pyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects would be mediated by its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would vary based on the specific context of its use .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes structurally related pyridine derivatives and their key differences:
Physical and Chemical Properties
- Solubility : Methoxy-substituted derivatives (e.g., 3-Bromo-5-methoxypyridine) exhibit higher solubility in polar solvents compared to methylthio analogs due to the oxygen atom’s polarity .
- Reactivity : Methylthio groups (-SMe) are more nucleophilic than methoxy (-OMe), making this compound more reactive in Suzuki-Miyaura couplings .
- Thermal Stability : Halogenated pyridines (e.g., bromo/chloro derivatives) generally exhibit high thermal stability, suitable for high-temperature reactions .
Biological Activity
3-Bromo-5-methyl-2-(methylthio)pyridine is an organic compound with the molecular formula C₇H₈BrNS. It is classified as a pyridine derivative, notable for its unique structure that includes a bromine atom at the 3-position, a methyl group at the 5-position, and a methylthio group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme functions and influencing cellular pathways.
Structural Characteristics
The structural attributes of this compound contribute significantly to its biological activity:
| Feature | Description |
|---|---|
| Molecular Formula | C₇H₈BrNS |
| Bromine Atom | Enhances reactivity and potential for functional group modifications |
| Methylthio Group | Influences the compound's interaction with biological targets |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Modulation : The compound has been shown to modulate various enzyme activities, which is crucial for understanding its therapeutic potential. For instance, studies suggest that it can influence enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs .
- Cellular Pathway Influence : Investigations into the cellular effects of this compound reveal its capacity to affect signaling pathways associated with cell proliferation and apoptosis. This suggests a potential role in cancer research, where modulation of such pathways can lead to therapeutic benefits .
- Synthesis of Complex Derivatives : The reactive nature of the bromine atom allows for the synthesis of more complex pyridine derivatives, which can be tailored for specific biological applications. This versatility makes it a valuable intermediate in drug development .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In Vitro Studies : An investigation into its effects on cancer cell lines demonstrated that this compound could inhibit cell growth at micromolar concentrations, suggesting its potential as an anticancer agent .
- Protein-Ligand Interaction Studies : Research has utilized this compound as a probe to study protein-ligand interactions, providing insights into its mechanism of action and potential therapeutic applications .
Potential Applications
The biological activity of this compound opens avenues for various applications:
- Drug Discovery : Its ability to modify enzyme activities positions it as a candidate for further exploration in drug development, particularly in creating new therapeutics targeting specific diseases.
- Agrochemicals : Given its structural characteristics, there is potential for this compound to be developed into agrochemical products aimed at pest control or plant growth regulation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Bromo-5-methyl-2-(methylthio)pyridine, and how can reaction conditions be optimized?
- Methodology :
- Bromination : Start with a methyl-substituted pyridine precursor (e.g., 3-methyl-2-(methylthio)pyridine) and use brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids). Adjust stoichiometry to avoid over-bromination .
- Substitution Reactions : Introduce the methylthio group via nucleophilic substitution using methylthiolate ions under inert atmospheres (argon/nitrogen) to prevent oxidation .
- Optimization : Microwave-assisted synthesis (e.g., 140°C for 2 minutes under argon) improves reaction efficiency and regioselectivity . Monitor progress via TLC or HPLC.
Q. How is this compound characterized spectroscopically, and what key peaks should researchers prioritize?
- Methodology :
- ¹H NMR : Look for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and methylthio (δ 2.1–2.3 ppm). Splitting patterns confirm substitution positions .
- IR Spectroscopy : Identify C-Br stretches (~500–600 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ≈ 231 for C₇H₇BrN₂S) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during functionalization of the pyridine ring?
- Methodology :
- Directing Groups : Use the methylthio group as a directing group to control bromination at the 3-position. Steric effects from the 5-methyl group further influence selectivity .
- Catalytic Systems : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, leveraging boronic acids to target specific positions .
- Computational Modeling : Perform DFT calculations to predict reactive sites based on electron density maps and frontier molecular orbitals .
Q. What purification strategies are effective for isolating this compound, especially with sensitive intermediates?
- Methodology :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 5:95 to 50:50) to separate brominated isomers .
- Crystallization : Recrystallize from ethanol or dichloromethane to remove byproducts. Monitor purity via melting point analysis .
- Sensitive Intermediates : Protect reactive groups (e.g., methylthio) by maintaining inert atmospheres and low temperatures during handling .
Q. How do researchers reconcile discrepancies in reported reaction yields for analogous bromopyridine syntheses?
- Methodology :
- Variable Analysis : Compare catalyst loadings (e.g., 1–5 mol% Pd), solvent polarity (DMF vs. THF), and temperature (80–140°C). For example, microwave synthesis in achieved 89% yield vs. conventional heating (70–75%) .
- Troubleshooting : Test trace water content (affecting bromination) or oxygen sensitivity (degrading methylthio groups) using Karl Fischer titration or glovebox techniques .
Stability and Safety Considerations
Q. How does the methylthio group influence the compound’s stability under acidic or oxidative conditions?
- Methodology :
- Stability Tests : Expose the compound to H₂O₂ (3% v/v) or HCl (1M) and monitor decomposition via ¹H NMR. The methylthio group may oxidize to sulfoxide under strong oxidants .
- Storage Recommendations : Store in amber vials at –20°C under argon to prevent degradation. Avoid prolonged exposure to light or moisture .
Computational and Mechanistic Studies
Q. What computational tools can predict the reactivity of this compound in cross-coupling reactions?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
